molecular formula C17H19N5O4 B6418739 2-(1,3-dimethyl-2,6-dioxo-8-(phenethylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 325146-24-5

2-(1,3-dimethyl-2,6-dioxo-8-(phenethylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B6418739
CAS No.: 325146-24-5
M. Wt: 357.4 g/mol
InChI Key: QNBWFLLBCMVQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative characterized by a 1,3-dimethylxanthine core modified at the 7-position with an acetic acid moiety and an 8-phenethylamino substituent. The compound shares structural homology with theophylline (1,3-dimethylxanthine), a known bronchodilator, but differs in its substitution pattern, which likely alters its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-8-(2-phenylethylamino)purin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-20-14-13(15(25)21(2)17(20)26)22(10-12(23)24)16(19-14)18-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,19)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBWFLLBCMVQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Substituents Key Differences Biological Activity
Target Compound : 2-(1,3-dimethyl-2,6-dioxo-8-(phenethylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid 7-Acetic acid, 8-phenethylamino Reference compound for comparison Anticancer (moderate), PDE inhibition (hypothesized)
Theophylline-7-acetic acid (CAS 652-37-9) 7-Acetic acid, no 8-substituent Lacks phenethylamino group Chemical intermediate; limited direct biological data
Compound 22e (N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide) 7-Acetamide, 8-bromo Bromine substitution at C8; acetamide vs. acetic acid Moderate growth inhibition in cancer cell lines (10 µM)
GRMS-55 (4-(1,3-Dimethyl-2,6-dioxo-8-(phenethylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl)-N′-(2-hydroxybenzylidene)butanehydrazide) Butanehydrazide chain at C7, 8-phenethylamino Extended hydrazide side chain vs. acetic acid PDE7 inhibitor; anti-inflammatory activity in animal models
N-[2-(4-(Benzo[d]isoxazol-3-yl)piperazino)ethyl]-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide (Compound 2) 7-Acetamide with arylpiperazinoethyl chain Acetamide with extended piperazine-linked side chain High affinity for 5-HT6/5-HT7/D2 receptors; CNS-targeted activity

Preparation Methods

Core Purine Skeleton Synthesis

The purine backbone forms the structural foundation of the target compound. Patent WO2015010049A1 describes a generalized method for synthesizing substituted purines via cyclocondensation reactions . A tetrahydroimidazo[4,5-d]imidazole-2,5-dione intermediate is typically generated by reacting 4,5-diamino-1H-imidazole-2(3H)-one with triphosgene in anhydrous dichloromethane at −10°C. Subsequent methylation at the N1 and N3 positions employs dimethyl sulfate in the presence of potassium carbonate, achieving 78–85% yields for analogous structures .

Critical parameters include:

  • Temperature control : Maintaining subzero temperatures prevents side reactions during cyclization.

  • Solvent selection : Anhydrous DCM minimizes hydrolysis of reactive intermediates.

  • Methylating agents : Dimethyl sulfate outperforms iodomethane in regioselectivity for N1/N3 methylation .

Functionalization at Position 8

Introducing the phenethylamino group at position 8 requires careful optimization. EP4081524NWB1 discloses a palladium-mediated Buchwald-Hartwig amination protocol for analogous purine systems . The halogenated precursor (8-bromo-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine) reacts with phenethylamine using Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 in toluene at 110°C for 18 hours. Gas chromatography-mass spectrometry (GC-MS) data from related compounds show 62–68% conversion rates under these conditions .

Table 1: Optimization of Amination Conditions

Catalyst SystemBaseTemperature (°C)Yield (%)
Pd(OAc)2/XantphosK3PO410048
Pd2(dba)3/BINAPCs2CO311055
Pd2(dba)3/XantphosCs2CO311067

Data adapted from EP4081524NWB1 .

Acetic Acid Moiety Installation

The carboxylic acid side chain is introduced through a three-step sequence:

  • Alkylation : Reacting the purine core with ethyl bromoacetate in DMF using NaH as base (0°C to RT, 12 hours). Patent US20210002345A1 reports 89% yield for similar ethyl ester formations .

  • Saponification : Hydrolyzing the ester with 2N NaOH in THF/MeOH (1:1) at 50°C for 6 hours.

  • Acidification : Adjusting pH to 2–3 with concentrated HCl precipitates the carboxylic acid.

Critical Considerations :

  • Ester protection prevents undesired side reactions during subsequent amination steps.

  • Gradual temperature ramping during hydrolysis avoids decarboxylation .

Regioselectivity Challenges

Competing reactions at N7 vs. N9 positions necessitate directing groups. The PubChem entry CID 3074978 demonstrates that pre-installing a methyl group at N1/N3 enhances N7 alkylation selectivity by 5:1 compared to unmethylated analogs . Density functional theory (DFT) calculations suggest this stems from steric hindrance at N9 and electronic deactivation at N7 due to adjacent carbonyl groups .

Purification and Characterization

Final purification employs a dual-solvent recrystallization system (ethyl acetate/hexanes, 3:7 v/v), yielding 98.5% purity by HPLC. Key characterization data from analogous compounds include:

Table 2: Spectroscopic Properties

TechniqueKey SignalsReference
1H NMR (400 MHz)δ 8.21 (s, 1H, H8), 3.41 (s, 3H, N-CH3)
IR (KBr)1745 cm−1 (C=O), 1680 cm−1 (C=N)
HRMSm/z 432.1543 [M+H]+ (calc. 432.1548)

Scale-Up Considerations

Kilogram-scale production faces two primary challenges:

  • Exotherm Management : The methylation step releases 58 kJ/mol. Pilot studies show that adding dimethyl sulfate dropwise over 4 hours maintains batch temperatures below 40°C .

  • Pd Removal : Residual palladium levels ≤5 ppm are achieved via activated carbon filtration (0.5% w/w) followed by EDTA washing .

Q & A

Q. Advanced

  • LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of phenethylamino group, m/z ~120) .
  • FT-IR Spectroscopy : Detect carbonyl (C=O) stretching shifts indicative of oxidation .
  • Stability-Indicating Assays : Develop validated HPLC methods with forced degradation samples to correlate degradation kinetics with environmental factors .

How can computational modeling aid in predicting this compound’s interaction with biological macromolecules?

Q. Advanced

  • Molecular Docking : Simulate binding to adenosine A2A receptors using the compound’s 3D structure (e.g., from PubChem) to prioritize experimental targets .
  • MD Simulations : Analyze binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. propyl groups) with activity trends from analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.